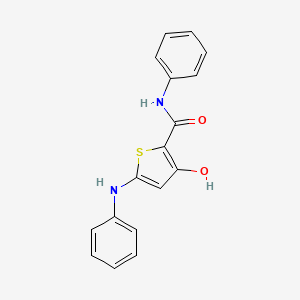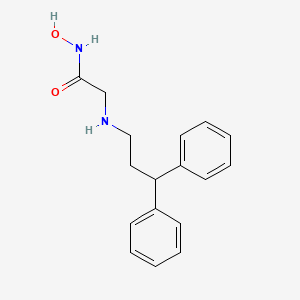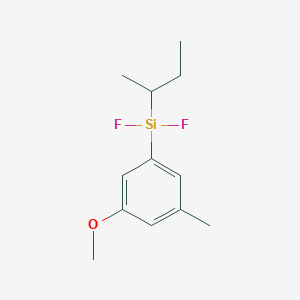
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane is a chemical compound that belongs to the organosilicon family. This compound is characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 3-methoxy-5-methylphenyl group. Organosilicon compounds are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane typically involves the reaction of a suitable organosilicon precursor with the desired substituents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. This reaction can be carried out under mild conditions, often using platinum or rhodium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which (Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)(difluoro)(3-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(5-methylphenyl)silane
- (Butan-2-yl)(difluoro)(3-methoxy-4-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methoxy-5-methylphenyl)silane is unique due to the specific arrangement of its substituents. The combination of a butan-2-yl group, two fluorine atoms, and a 3-methoxy-5-methylphenyl group imparts distinct chemical properties that differentiate it from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are valuable in various applications.
Properties
CAS No. |
918446-99-8 |
|---|---|
Molecular Formula |
C12H18F2OSi |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
butan-2-yl-difluoro-(3-methoxy-5-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-9(2)6-11(8-12)15-4/h6-8,10H,5H2,1-4H3 |
InChI Key |
MDOFQCZJIVKUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC(=CC(=C1)OC)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


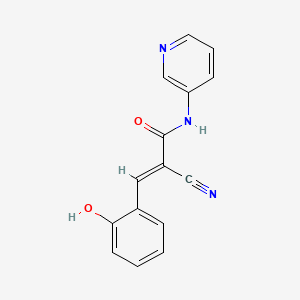
![2-(3-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14174622.png)
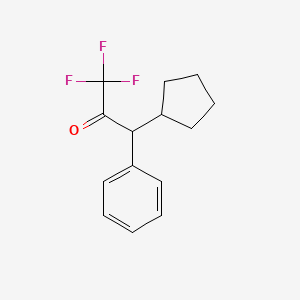
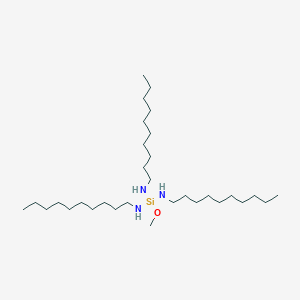
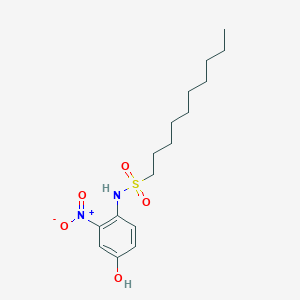
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
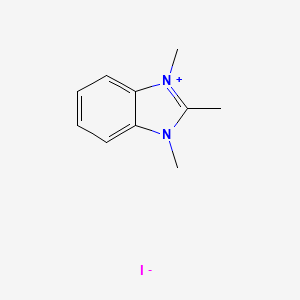
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
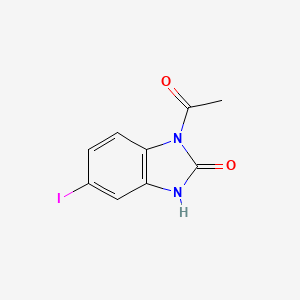
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
